molecular formula C9H13NO4S2 B1445032 5-(Thiophene-2-sulfonamido)pentanoic acid CAS No. 453582-84-8

5-(Thiophene-2-sulfonamido)pentanoic acid

Cat. No.: B1445032
CAS No.: 453582-84-8
M. Wt: 263.3 g/mol
InChI Key: IMGSGFZKBRSGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Thiophene-2-sulfonamido)pentanoic acid is a chemical compound with the molecular formula C9H13NO4S2. It has a molecular weight of 263.34 . This compound is not intended for human or veterinary use, but for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO4S2/c11-8(12)4-1-2-6-10-16(13,14)9-5-3-7-15-9/h3,5,7,10H,1-2,4,6H2,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 263.34 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • Photoreactions in Solid State :

    • The solid-state photochemistry of alpha-thiophenyl-alpha'-thiophenyl-S,S-dioxo-substituted ketones showed unexpected behaviors under UV-vis irradiation. Rather than photodecarbonylation, the study observed intramolecular 2 + 2 photocycloaddition in solution and crystalline solid state, demonstrating unique reactivity of thiophene sulfonamide derivatives (Resendiz et al., 2008).
  • Synthesis and Biological Activity :

    • A study on the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction revealed significant urease inhibition and hemolytic activities. The research indicated the influence of different functional groups on the aromatic ring on the overall results, highlighting the compound's potential in pharmaceutical applications (Noreen et al., 2017).
  • Carbonic Anhydrase Inhibition :

    • Several studies have explored the inhibition of carbonic anhydrase by thiophene sulfonamide derivatives. This includes the investigation of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, which showed potent inhibition of carbonic anhydrase, particularly the transmembrane tumor-associated isoforms (Ivanova et al., 2017).
  • Solubilization and Partitioning Studies :

    • The solubilization of thiophene derivatives by micellar solutions of Sodium dodecyl sulphate was studied, providing insights into the interaction of these compounds with surfactants and their thermodynamic properties (Saeed et al., 2017).
  • Optoelectronic Properties :

    • Research on tuning the optoelectronic properties of thiophene 1,1-dioxides through Stille cross-coupling reactions has been conducted. This study provides valuable information for the development of electronic materials based on thiophene derivatives (Tsai et al., 2013).

Safety and Hazards

While specific safety and hazard information for 5-(Thiophene-2-sulfonamido)pentanoic acid is not available, general safety measures should always be followed when handling chemical substances. This includes avoiding ingestion, inhalation, and contact with skin and eyes .

Properties

IUPAC Name

5-(thiophen-2-ylsulfonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S2/c11-8(12)4-1-2-6-10-16(13,14)9-5-3-7-15-9/h3,5,7,10H,1-2,4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGSGFZKBRSGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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